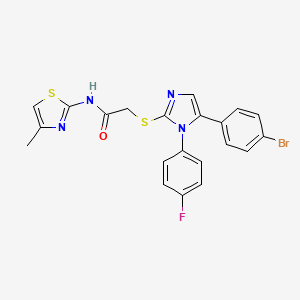

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

説明

特性

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN4OS2/c1-13-11-29-20(25-13)26-19(28)12-30-21-24-10-18(14-2-4-15(22)5-3-14)27(21)17-8-6-16(23)7-9-17/h2-11H,12H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMPEJIHLXHVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a thiazole derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 505.4 g/mol. The structure includes an imidazole ring, a thiazole moiety, and various aromatic substitutions which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 | Apoptosis induction |

| Compound 10 | A-431 (skin cancer) | 1.98 ± 1.22 | Caspase activation |

| Compound 13 | U251 (glioblastoma) | < Doxorubicin | Protein interaction |

Antimicrobial Activity

The compound has also exhibited promising antimicrobial activity against various pathogens. For example, derivatives similar to this compound have shown effectiveness against Staphylococcus epidermidis and Candida species, with some exhibiting lower MIC values compared to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Efficacy

| Microorganism | Compound Tested | MIC (µg/mL) | Comparison |

|---|---|---|---|

| S. epidermidis | Compound A | <100 | Norfloxacin |

| Candida albicans | Compound B | <50 | Amphotericin B |

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymes : The imidazole moiety can act as a ligand for various enzymes involved in cancer cell proliferation.

- Cell Membrane Disruption : The thiazole component may disrupt microbial cell membranes, leading to cell death.

- Apoptotic Pathways : Activation of apoptotic pathways through modulation of Bcl-2 family proteins has been observed in related compounds .

Study on Anticancer Properties

In a study published by MDPI, a series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Study on Antimicrobial Properties

Another investigation focused on the synthesis and evaluation of phenylthiazole derivatives revealed significant antimicrobial properties against Candida species. The study highlighted the importance of structural modifications in enhancing the efficacy against resistant strains .

科学的研究の応用

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that compounds containing imidazole moieties exhibit significant anticancer properties. The presence of bromine and fluorine substituents may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

- A study demonstrated that similar imidazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that this compound could be further investigated for its anticancer potential .

-

Antimicrobial Properties

- The thioacetamide group in this compound may contribute to antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against various bacterial strains.

- A comparative study on thioamide derivatives highlighted their effectiveness against resistant strains of bacteria, indicating a potential application for this compound in treating infections caused by antibiotic-resistant pathogens .

-

Inflammation and Pain Management

- Compounds with imidazole structures have been studied for their anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs.

- Case studies have shown that related compounds reduced inflammation markers in animal models, suggesting that this compound may offer similar benefits .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A recent study investigated the effects of imidazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide significantly inhibited cell proliferation and induced apoptosis in cancer cells .

- Antimicrobial Research : Another study focused on the synthesis and evaluation of thioamide derivatives against various bacterial strains. The results showed that these compounds exhibited notable antibacterial activity, supporting the hypothesis that this compound could be effective against drug-resistant bacteria .

- Inflammation Model : In an experimental model of inflammation, related compounds were tested for their ability to reduce swelling and pain. The findings suggested a substantial reduction in inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .

類似化合物との比較

Key Observations:

Halogen Effects : The target’s 4-bromo and 4-fluoro groups may improve metabolic stability compared to methoxy (e.g., Compound 9 in ) or nitro ([19F]FBNA) substituents, though at the cost of reduced solubility .

Synthetic Routes : Most analogs employ nucleophilic substitution or coupling reactions (e.g., CDI in ), with yields and purity dependent on catalysts (e.g., CuI in ) and solvent choices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a thiol group from 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol reacts with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and polar aprotic solvents like DMF or acetone . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants), reaction time (12–24 hours), and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the imidazole and thiazole rings by analyzing aromatic proton splitting patterns and carbon environments (e.g., fluorophenyl vs. bromophenyl substituents) .

- IR Spectroscopy : Validate the presence of thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- Elemental Analysis : Ensure purity by comparing experimental vs. theoretical C/H/N/S percentages. Discrepancies >0.3% suggest impurities requiring repurification .

Q. How can researchers screen this compound for primary biological activity?

- Methodological Answer : Initial screens should target pharmacologically relevant pathways. For example:

- COX-1/COX-2 Inhibition : Use in vitro enzyme assays with colorimetric substrates (e.g., prostaglandin H₂ conversion monitored at 630 nm) .

- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using broth microdilution methods .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity (e.g., COX-2 over COX-1)?

- Methodological Answer : Replace substituents on the aryl rings to modulate steric/electronic effects. For instance:

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) groups on the bromophenyl ring to enhance COX-2 binding via hydrophobic interactions .

- Substituent Position : Compare para- vs. meta-substituted fluorophenyl groups using molecular docking (e.g., AutoDock Vina) to predict binding poses in COX-2 active sites .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism in imidazole rings). Solutions include:

- Variable-Temperature NMR : Perform experiments at 25°C vs. −40°C to detect tautomeric equilibria.

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., C=O vs. enol tautomers) .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models and software like SwissADME:

- Lipophilicity (LogP) : Estimate via fragment-based methods (e.g., Wildman-Crippen) to assess blood-brain barrier penetration.

- Metabolic Stability : Predict cytochrome P450 interactions using docking simulations (e.g., CYP3A4 binding affinity) .

Q. How can regiochemical isomers be distinguished during synthesis?

- Methodological Answer : Monitor reaction intermediates via LC-MS and optimize conditions to favor the desired isomer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。